molecular formula C16H15N5O2 B12165563 2-(2-methoxyphenyl)-N-[2-(1H-tetrazol-1-yl)phenyl]acetamide

2-(2-methoxyphenyl)-N-[2-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B12165563
M. Wt: 309.32 g/mol
InChI Key: ISUHYRSRZOMFIC-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-[2-(1H-tetrazol-1-yl)phenyl]acetamide is a small-molecule acetamide derivative characterized by:

  • A 2-methoxyphenyl group attached to the acetamide backbone.
  • A tetrazole ring (1H-tetrazol-1-yl) substituted at the ortho position of the phenyl ring on the acetamide’s nitrogen.

The methoxy group enhances lipophilicity and may influence receptor binding.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-[2-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C16H15N5O2/c1-23-15-9-5-2-6-12(15)10-16(22)18-13-7-3-4-8-14(13)21-11-17-19-20-21/h2-9,11H,10H2,1H3,(H,18,22)

InChI Key

ISUHYRSRZOMFIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=CC=C2N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[2-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Acetamide Formation: The acetamide linkage is formed by reacting 2-(2-methoxyphenyl)acetic acid with an amine derivative of the tetrazole compound under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-N-[2-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenyl)-N-[2-(1H-tetrazol-1-yl)phenyl]acetamide.

    Reduction: Formation of 2-(2-methoxyphenyl)-N-[2-(1H-tetrazol-1-yl)phenyl]ethylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Methoxyphenyl)-N-[2-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[2-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural Comparison of Key Acetamide Derivatives
Compound Name Substituents on Acetamide Nitrogen Heterocyclic Group Key Features References
Target Compound 2-(1H-Tetrazol-1-yl)phenyl Tetrazole High acidity (pKa ~4.5–4.7), planar structure
N-(2-Methoxyphenyl)-2-(1H-1,2,3-triazol-1-yl)acetamide (from ) 2-(1H-1,2,3-Triazol-1-yl)phenyl Triazole Lower acidity (pKa ~8–10), reduced metabolic stability
2-Chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]acetamide () 2-Chloro-5-(tetrazol-1-yl)phenyl Tetrazole Chloro substituents enhance electrophilicity; predicted pKa 11.24
N-(2-Methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide () 2-Methylphenyl Triazole-thioether Sulfur atom increases polarizability; moderate lipophilicity

Key Observations :

  • Tetrazole vs. Triazole : Tetrazoles exhibit higher acidity, making them superior bioisosteres for carboxylic acids in drug design. This property enhances solubility and membrane permeability compared to triazoles .
  • Methoxy groups (as in the target compound) balance lipophilicity and hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Properties of Selected Compounds
Compound Bioactivity (Cell Lines/Assays) LogP (Predicted) Solubility (µg/mL) References
Target Compound Not explicitly reported ~2.8 Moderate (~50)
N-(4-Methoxyphenyl)-quinazoline hybrids () Anticancer (HCT-1, MCF-7; IC₅₀ <10 µM) 3.1–3.5 Low (~20)
Thiazolidinone derivatives () Antimicrobial, anticancer 2.5–4.0 Variable
Tetrazole-chloroacetamide () Not reported 2.1 High (~100)

Key Findings :

  • Anticancer Potential: Methoxyphenyl and tetrazole motifs are associated with anticancer activity in analogs (). The target compound’s methoxy group may enhance DNA intercalation or kinase inhibition .
  • Solubility vs. Lipophilicity : The tetrazole’s ionizability at physiological pH likely improves aqueous solubility compared to triazole derivatives ( vs. 20).

Crystallographic and Spectroscopic Insights

  • IR/NMR Trends :
    • Tetrazole : Strong C=N stretching at ~1600–1650 cm⁻¹ (IR) and downfield-shifted aromatic protons in ¹H NMR due to electron withdrawal .
    • Methoxy Group : O–CH₃ signals at ~3.8 ppm (¹H NMR) and C–O stretching at ~1250 cm⁻¹ (IR) .
  • Crystal Packing : Tetrazole rings participate in hydrogen bonding (N–H···O/N interactions), stabilizing crystal lattices. Methoxy groups contribute to π-π stacking () .

Biological Activity

2-(2-Methoxyphenyl)-N-[2-(1H-tetrazol-1-yl)phenyl]acetamide is a compound characterized by its unique structure, which includes a methoxyphenyl group and a tetrazolylphenyl moiety linked through an acetamide functional group. Its molecular formula is C16H15N5O2, with a molecular weight of 309.32 g/mol. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Chemical Structure

The structural complexity of 2-(2-methoxyphenyl)-N-[2-(1H-tetrazol-1-yl)phenyl]acetamide contributes significantly to its biological activity. The methoxyphenyl group may facilitate hydrogen bonding and π-π interactions, while the tetrazole ring can coordinate with metal ions or engage in hydrogen bonding, modulating the activity of various enzymes or receptors.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anti-inflammatory Activity : The compound's ability to interact with inflammatory mediators suggests potential use in treating inflammatory diseases.
  • Analgesic Properties : Preliminary studies indicate that it may exhibit pain-relieving effects through modulation of pain pathways.
  • Antimicrobial Effects : The compound has shown promise against certain bacterial strains, indicating potential applications in antimicrobial therapies.

Anti-inflammatory and Analgesic Activity

Research indicates that compounds with similar structures often exhibit anti-inflammatory properties. For example, the presence of the methoxy group has been associated with enhanced anti-inflammatory effects in related compounds. Studies exploring the interaction of 2-(2-methoxyphenyl)-N-[2-(1H-tetrazol-1-yl)phenyl]acetamide with specific receptors involved in inflammation pathways are ongoing.

Antimicrobial Activity

In vitro studies have demonstrated that 2-(2-methoxyphenyl)-N-[2-(1H-tetrazol-1-yl)phenyl]acetamide possesses antimicrobial properties against various bacterial strains. For instance, it has shown activity comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antimicrobial agents .

Study on Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of structurally related compounds. It was found that modifications to the methoxy group significantly influenced the anti-inflammatory efficacy, suggesting that similar modifications to 2-(2-methoxyphenyl)-N-[2-(1H-tetrazol-1-yl)phenyl]acetamide could enhance its activity .

Antimicrobial Efficacy Analysis

Another study focused on the antimicrobial properties of various tetrazole derivatives, including 2-(2-methoxyphenyl)-N-[2-(1H-tetrazol-1-yl)phenyl]acetamide. The findings indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, reinforcing its potential as an antimicrobial agent .

Data Table: Biological Activities and Corresponding Findings

Biological ActivityObservationsReferences
Anti-inflammatoryModulates inflammatory pathways
AnalgesicPotential pain-relieving effects
AntimicrobialEffective against S. aureus and E. coli

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